![molecular formula C13H13N5O B1460985 5-Amino-1-(3,4-Dimethylphenyl)-1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on CAS No. 1105189-56-7](/img/structure/B1460985.png)
5-Amino-1-(3,4-Dimethylphenyl)-1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on
Übersicht
Beschreibung
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Wissenschaftliche Forschungsanwendungen
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications :
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound exhibits potential anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer research.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in oncology.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
- However, given its structural similarity to other indole derivatives, it may interact with receptors or enzymes related to inflammation, cell growth, or metabolic processes .
- For instance, indole derivatives have been reported to exhibit anti-inflammatory effects by reducing proinflammatory cytokines (such as tumor necrosis factor-alpha, TNFα) and increasing anti-inflammatory cytokines (such as interleukin 10, IL-10) .
- Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity, solubility). It likely enters the bloodstream via oral or parenteral routes. Once absorbed, it may distribute to tissues and organs, potentially crossing the blood-brain barrier. Liver enzymes may metabolize the compound, converting it into metabolites. Elimination occurs primarily through renal excretion or hepatic metabolism. Factors affecting bioavailability include solubility, stability, and metabolism .
Its potential therapeutic applications and environmental considerations warrant exploration in future studies . 🌟
Biochemische Analyse
Biochemical Properties
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation, demonstrating its potential as a therapeutic agent.
Cellular Effects
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits significant effects on various cell types and cellular processes. It has been reported to possess moderate anticancer activity against HCT-116 and MCF-6 cell lines at a concentration of 100 μM . The compound influences cell function by inhibiting 5-lipoxygenase activity, which plays a role in inflammatory responses . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with various biomolecules. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cAMP in platelets . This inhibition prevents platelet aggregation and supports adenosine’s anti-thrombocytopenic effects . Additionally, the compound enhances PGI2 biosynthesis, contributing to its anti-aggregation and antihypertensive properties . These interactions highlight the compound’s potential as a therapeutic agent for cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cAMP-phosphodiesterase and platelet aggregation, indicating its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-aggregation and antihypertensive effects without causing adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activities. Additionally, the compound interacts with cofactors such as NADPH and FAD, which play a role in its metabolic conversion . These interactions highlight the importance of understanding the compound’s metabolic pathways for optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It accumulates in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport and distribution of the compound is crucial for developing targeted delivery strategies and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cAMP-phosphodiesterase and other target proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps :
Hydrolysis: Ethyl 5-amino-1H-pyrazole-4-carboxylates are hydrolyzed to obtain the corresponding carboxylic acids.
Cyclization: The carboxylic acids undergo cyclization to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Amination: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 inhibition. This makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-8-3-4-10(5-9(8)2)18-12-11(6-16-18)13(19)17(14)7-15-12/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVEYMJBSQAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142326 | |
| Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-56-7 | |
| Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


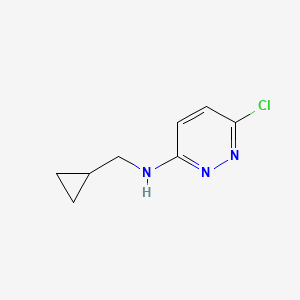


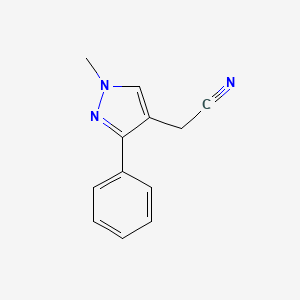



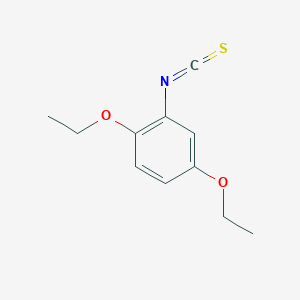
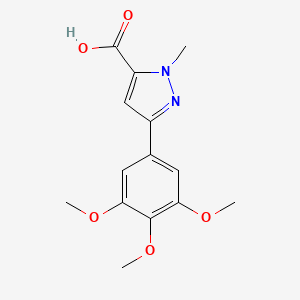

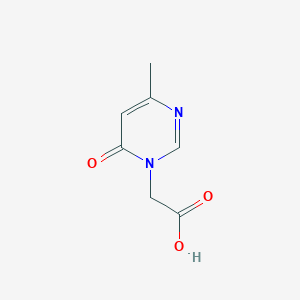
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)

